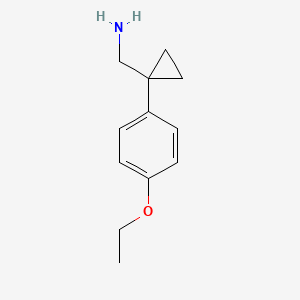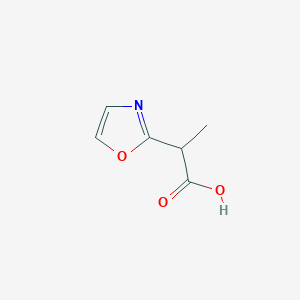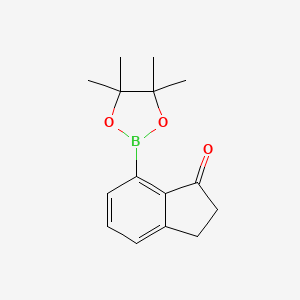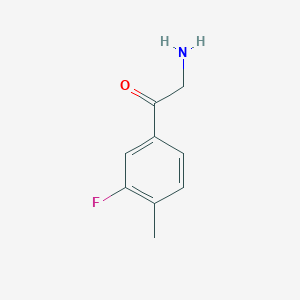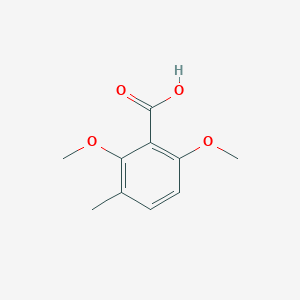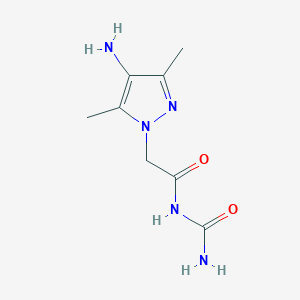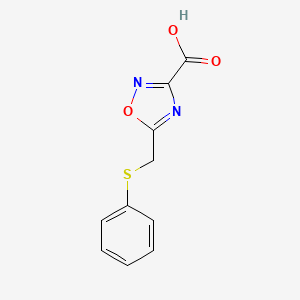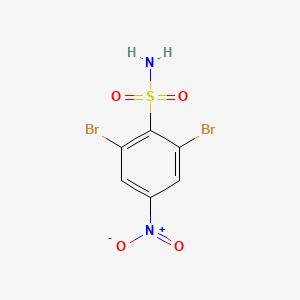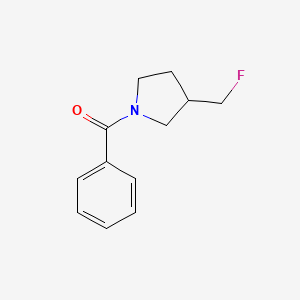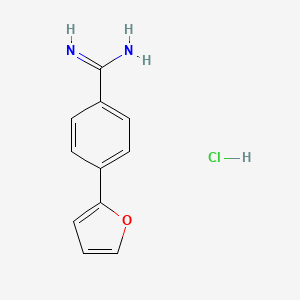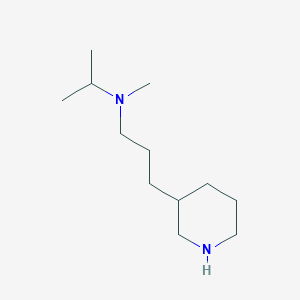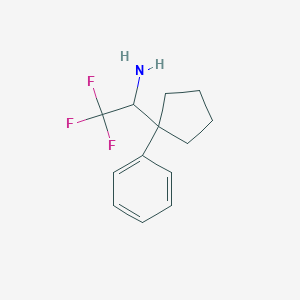
2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine is a chemical compound with the molecular formula C13H16F3N It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a phenylcyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine typically involves the reaction of 1-phenylcyclopentanone with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1-Phenylcyclopentanone is reacted with trifluoroacetic acid to form an intermediate.
Step 2: The intermediate is then treated with ammonia to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylcyclopentyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-1-phenylethanamine
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-amine
Comparison:
- Structural Differences: While similar compounds may share the trifluoromethyl group, the presence of different substituents (e.g., phenylcyclopentyl vs. phenylethyl) can significantly alter their chemical properties and reactivity.
- Unique Features: 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine is unique due to its specific combination of trifluoromethyl and phenylcyclopentyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16F3N |
|---|---|
Peso molecular |
243.27 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(1-phenylcyclopentyl)ethanamine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11(17)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,17H2 |
Clave InChI |
OVLBZNYCQLTUDW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=CC=C2)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol](/img/structure/B15324522.png)
![2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15324528.png)
![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)
